molecular formula C10H9N3OS B1230814 6-Anilino-2-thiouracil CAS No. 98421-02-4

6-Anilino-2-thiouracil

Cat. No.: B1230814
CAS No.: 98421-02-4
M. Wt: 219.27 g/mol
InChI Key: TUFAZQMRQMDSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Thiouracil and Pyrimidine (B1678525) Chemistry Research

The field of heterocyclic chemistry is foundational to the development of new pharmaceutical agents, with pyrimidine and its derivatives holding a place of particular importance. wjarr.com Pyrimidines are six-membered heterocyclic rings containing two nitrogen atoms and are fundamental components of nucleic acids, the building blocks of DNA and RNA. wjarr.comnih.gov This biological significance has made the pyrimidine scaffold a cornerstone for the synthesis of a vast array of compounds with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. wjarr.comnih.govsrce.hrijpbs.com

Within this broad class, thiouracils, which are pyrimidine derivatives containing a sulfur atom, have garnered significant attention. ijpbs.com The introduction of the thione group often enhances the biological activity of the pyrimidine ring. A prominent example is 6-n-propyl-2-thiouracil (PTU), a well-established antithyroid drug used to manage hyperthyroidism. ijpbs.comnih.govnih.gov The established therapeutic relevance of compounds like PTU provides a strong rationale for the continued exploration of other substituted 2-thiouracils, such as 6-Anilino-2-thiouracil, as researchers seek to discover new agents with improved or novel biological activities. nih.gov

Historical Development and Academic Research Trajectory of this compound

The academic journey of this compound is rooted in established synthetic methodologies and a focused exploration of its biological potential. The preparation of this compound intermediates is often achieved by heating 6-amino-2-thiouracil (B86922) with the appropriate aniline (B41778) derivative, typically in the presence of anilinium chloride at high temperatures around 170 °C. mdpi.comtandfonline.comtandfonline.com This straightforward synthesis has made the compound and its analogs accessible for further investigation.

A pivotal study in the research trajectory of this compound was published in 1985. nih.gov In this research, several this compound analogs were synthesized and evaluated for their capacity to inhibit the enzyme iodothyronine deiodinase from human placenta. nih.govresearchgate.net This enzyme is crucial for the metabolism of thyroid hormones. The study's findings were significant, as it revealed that certain analogs, specifically the p-ethyl and p-n-butyl substituted variants, were potent inhibitors of the enzyme and demonstrated considerably greater effectiveness than the standard deiodinase inhibitor, 6-propyl-2-thiouracil (PTU). nih.govresearchgate.net This early research established 6-anilino-2-thiouracils as a promising class of compounds for studying thyroid hormone metabolism and laid the groundwork for future investigations into their therapeutic applications.

Scope and Significance of Contemporary Research Endeavors on this compound Analogs

Contemporary research on this compound has expanded significantly, with the core structure being used as a scaffold to develop a wide range of analogs with diverse biological activities. These modern research endeavors primarily focus on creating derivatives with potential applications as anticancer, antimicrobial, and antiviral agents.

Anticancer and Antitumor Research: A major thrust of current research involves the synthesis of novel thiouracil derivatives for oncology applications. ijpbs.commdpi.com Scientists have synthesized and evaluated various 6-aryl-5-cyano thiouracil derivatives, demonstrating their potential as anticancer agents. nih.govresearchgate.net Furthermore, this compound serves as a key intermediate in the synthesis of more complex heterocyclic systems, such as 5-deazaflavins, which have been investigated for their antitumor efficacy through kinase inhibition. tandfonline.comsemanticscholar.org Another significant area of research is the development of 2-thiouracil-5-sulfonamide derivatives, which have shown promising anticancer activity by inducing cell cycle arrest and inhibiting cyclin-dependent kinase 2A (CDK2A). mdpi.comnih.gov

Compound SeriesTargetKey FindingsReferences
6-Aryl-5-cyano thiouracilsAnticancerDisplayed potent growth inhibitory effects toward non-small cell lung cancer (HOP-92) and leukemia (MOLT-4) cell lines. nih.gov
5-Deazaflavin DerivativesAntitumor (Kinase Inhibition)Synthesized from this compound intermediates, these compounds are designed as novel anticancer agents. tandfonline.comsemanticscholar.org
2-Thiouracil-5-sulfonamidesAnticancer (CDK2A Inhibition)Exhibited promising activity against ovarian, colon, breast, and liver cancer cell lines with high selectivity. mdpi.comnih.gov

Antimicrobial Research: The functionalization of the thiouracil ring has also led to the discovery of potent antimicrobial agents. srce.hr Research has shown that novel 6-aryl-5-cyano thiouracil derivatives possess significant antibacterial and antifungal properties. nih.govresearchgate.net For instance, certain synthesized compounds exhibited superior antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis when compared to the reference drug amoxicillin. nih.gov Moreover, some analogs displayed broad-spectrum antimicrobial activity, including potent antifungal effects against Candida albicans. nih.govresearchgate.net

Compound DerivativeActivityTarget OrganismKey FindingsReferences
Compound 7b (a 6-aryl-5-cyano thiouracil)AntibacterialS. aureus, B. subtilisPossessed superior activity compared to amoxicillin. nih.gov
Compound 7c (a 6-aryl-5-cyano thiouracil)AntibacterialS. aureus, B. subtilisPossessed superior activity compared to amoxicillin. nih.gov
Compound 4i (a 6-aryl-5-cyano thiouracil)AntifungalC. albicansExhibited higher activity than the reference drug amphotericin B. nih.govresearchgate.net

Antiviral Research: The structural versatility of the thiouracil core has also made it a target for the development of new antiviral drugs. ijpbs.comekb.eg Researchers have prepared 2-thiopyrimidine-5-carbonitrile derivatives and investigated their antiviral capabilities. Notably, some of these newly synthesized compounds demonstrated promising antiviral activity against the Bovine Viral Diarrhea Virus (BVDV), which serves as a surrogate model for the Hepatitis C virus. ekb.eg

These diverse research avenues underscore the significance of this compound and its analogs as a fertile ground for the discovery of novel therapeutic agents. The ability to readily modify the core structure allows for the fine-tuning of biological activity, paving the way for the development of next-generation drugs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-anilino-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c14-9-6-8(12-10(15)13-9)11-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFAZQMRQMDSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20243573
Record name 6-Anilino-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98421-02-4
Record name 6-Anilino-2-thiouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098421024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Anilino-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications of 6 Anilino 2 Thiouracil Scaffold

Established Synthetic Routes to 6-Anilino-2-thiouracil

The foundational synthesis of this compound and its simple derivatives is primarily achieved through the reaction of 6-amino-2-thiouracil (B86922) with a substituted aniline (B41778). acs.orgtandfonline.com This reaction is typically carried out at high temperatures in the presence of the corresponding aniline hydrochloride, which acts as a catalyst. acs.orgtandfonline.com The process involves an amine exchange route where the amino group at the 6-position of the thiouracil ring is displaced by the aniline moiety. tandfonline.comcore.ac.uk

Another established method for preparing the precursor, 6-amino-2-thiouracil, involves the cyclocondensation of thiourea (B124793) with ethyl cyanoacetate (B8463686) in the presence of a base like sodium ethoxide. tandfonline.comnih.gov This precursor is then subjected to the amine exchange reaction as described above. These methods, while effective, often require high temperatures and can sometimes result in modest yields depending on the specific aniline used. tandfonline.com

Advanced Synthesis Techniques for this compound Derivatives

Building upon the established routes, a variety of advanced synthetic techniques have been developed to create a diverse library of this compound derivatives with modified properties. These methods focus on cyclocondensation reactions and functionalization at the nitrogen and sulfur atoms, as well as modifications to the pyrimidine (B1678525) ring itself.

Cyclocondensation Reactions in this compound Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of the this compound scaffold and its analogs. A common approach involves a one-pot, three-component reaction, often referred to as a Biginelli-type reaction. For instance, the ternary condensation of an appropriate aldehyde, ethyl cyanoacetate, and thiourea in the presence of a base like anhydrous potassium carbonate can afford 6-aryl-5-cyano-2-thiouracil derivatives. nih.gov These can then be further modified.

More complex fused pyrimidine systems can also be accessed through cyclocondensation. For example, the reaction of 6-amino-2-thiouracil with various reagents can lead to the formation of fused heterocyclic systems like pyrimido[4,5-d]pyrimidines. researchgate.net Additionally, azomethine derivatives of 6-amino-2-thiouracil can undergo [4+2] cycloaddition reactions with enaminones and enaminonitriles to yield condensed pyrimidines. rjptonline.org

Functionalization at Nitrogen (N-Alkylation, N-Acylation)

Functionalization of the nitrogen atoms within the this compound ring system is a key strategy for creating structural diversity. However, direct N-alkylation can be challenging. Studies have shown that when 2-thiouracils are treated with an alkylating agent, the reaction preferentially occurs at the more nucleophilic sulfur atom. tandfonline.comnih.gov Therefore, to achieve N-alkylation, the sulfur atom is often first protected, typically by methylation. tandfonline.comnih.gov

Attempts to prepare 3-alkyl derivatives via S-debenzylation of 2-benzylthio intermediates have been shown to sometimes lead to rearrangement products. researchgate.netnih.gov For instance, one study reported the formation of 3-methyl-5-benzyl-6-amino-2-thiouracil through such a rearrangement. nih.gov Direct N-acylation is also a viable strategy for modification.

Starting MaterialReagentProductReference
This compoundAlkyl Halide (after S-protection)N-Alkyl-6-anilino-2-thiouracil tandfonline.comnih.gov
2-Benzylthio-6-anilinopyrimidineDebenzylation conditionsRearranged N-alkylated products researchgate.netnih.gov

Functionalization at Sulfur (S-Alkylation)

S-alkylation of the 2-thiouracil (B1096) moiety is a straightforward and widely used modification. The sulfur atom is highly nucleophilic, readily reacting with various alkylating agents. tandfonline.comnih.gov This reaction is typically carried out in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF). mdpi.com

A variety of alkyl halides, including substituted phenacyl halides, can be used to introduce different functionalities at the sulfur atom. mdpi.com This selective S-alkylation not only modifies the properties of the molecule but also serves as a strategic step to protect the sulfur atom, thereby enabling subsequent reactions at other positions, such as N-alkylation. tandfonline.comnih.gov For example, methylation of the sodium salt of 6-N-anilino-2-thioxopyrimidin-4-ones with methyl iodide proceeds in good yield. tandfonline.com

Starting MaterialReagentProductReference
6-Substituted-2-thiouracilSubstituted Phenacyl Halides2-((2-Oxo-2-phenylethyl)thio)-6-substituted-pyrimidin-4(3H)-one mdpi.com
6-N-Anilino-2-thioxopyrimidin-4-one sodium saltMethyl Iodide6-N-Anilino-2-(methylthio)pyrimidin-4(3H)-one tandfonline.com

Ring System Modifications and Fused Pyrimidine Derivatives

The this compound scaffold serves as a versatile precursor for the synthesis of various fused pyrimidine derivatives. These modifications can lead to the creation of polyheterocyclic systems with diverse chemical properties. One common strategy involves the reaction of 6-amino-2-thiouracil with reagents that facilitate the construction of a new ring fused to the pyrimidine core. researchgate.net

For instance, the interaction of 6-amino-2-thiouracil with carbon disulfide in the presence of sodium hydride generates a reactive intermediate that can be cyclized with various electrophiles to form pyrimido[4,5-d] researchgate.netnih.govthiazine derivatives. researchgate.net Furthermore, S-alkylated derivatives of this compound can undergo intramolecular cyclization reactions. For example, S-alkylated thiopyrimidines can be treated with concentrated sulfuric acid to yield 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives. mdpi.com Diazotization of aminopyrimidine precursors can also lead to the formation of tetrazolopyrimidine systems. sapub.org

PrecursorReagent(s)Fused ProductReference
6-Amino-2-thiouracilCarbon Disulfide, Acetyl ChloridePyrimido[4,5-d] researchgate.netnih.govthiazine derivative researchgate.net
S-Alkylated this compoundConcentrated Sulfuric Acid5H-Thiazolo[3,2-a]pyrimidin-5-one derivative mdpi.com
4-Amino-6-aryl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrileSodium Azide/Acetic AcidTetrazolopyrimidine derivative sapub.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an emerging area of interest, aiming to develop more environmentally benign and efficient synthetic protocols. While specific studies focusing solely on the green synthesis of this particular compound are not abundant, broader trends in pyrimidine synthesis can be applied.

One key principle is the use of greener solvents and catalysts. For example, the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), has been reported as both a solvent and a catalyst for the synthesis of fused pyrimidine derivatives from 6-aminouracils in multicomponent reactions. chemrevlett.com This approach can lead to high yields and shorter reaction times at room temperature. chemrevlett.com

Another green approach is the use of catalyst-free and additive-free reaction conditions. For instance, a C(sp3)–H functionalization of barbituric and thiobarbituric acids via a dehydrogenative aza-coupling has been achieved under ambient conditions without the need for any catalysts or additives. nih.gov Microwave-assisted synthesis has also been employed for the [3+3] cyclic condensation to produce functionalized pyrimidines, offering improved yields and significantly reduced reaction times compared to conventional heating methods. mdpi.com Furthermore, one-pot multicomponent reactions, such as the Biginelli reaction, are inherently greener as they reduce the number of synthetic steps, minimize waste, and improve atom economy. chemijournal.com

Molecular Interactions and Mechanistic Elucidation of 6 Anilino 2 Thiouracil

Investigations into Biological Targets and Molecular Mechanisms

The therapeutic and biological activities of a chemical compound are intrinsically linked to its interactions with molecular targets within a biological system. For 6-anilino-2-thiouracil, a derivative of the well-known thiouracil scaffold, research has focused on elucidating its mechanism of action through a series of enzyme inhibition studies. These investigations have revealed a range of biological targets, highlighting the compound's potential to modulate various physiological pathways. The following sections detail the specific enzyme systems that have been studied as targets for this compound and its analogues, providing insights into their molecular mechanisms of inhibition.

This compound and its derivatives have been identified as potent inhibitors of iodothyronine deiodinase (ID-1), a key selenoenzyme responsible for the conversion of the prohormone thyroxine (T4) to the active thyroid hormone, 3,3',5-triiodothyronine (T3). researchgate.netthyroid.org The inhibitory action of these compounds is considered a primary mechanism for their effects on thyroid hormone metabolism. thyroid.org

Studies have demonstrated that the substitution at the 6-position of the thiouracil ring significantly influences inhibitory potency. Specifically, this compound and its para-substituted analogues, such as 6-(p-ethylanilino)-2-thiouracil and 6-(p-n-butylanilino)-2-thiouracil, are powerful inhibitors of the inner-ring iodothyronine deiodinase in human placental tissue. nih.gov Research indicates these anilino derivatives are considerably more effective than 6-propyl-2-thiouracil (PTU), a standard inhibitor used in clinical practice. nih.govoup.com For instance, in one study, this compound and its p-ethyl and p-n-butyl analogues demonstrated significantly greater inhibition of T4 5'-deiodinase activity in pituitary homogenates compared to PTU. oup.com

The mechanism of inhibition is believed to be similar to that of other thiourea-based drugs, which involves interaction with the selenenyl iodide intermediate formed during the catalytic cycle of the deiodinase enzyme. researchgate.net The inhibition caused by 6-(p-n-butylanilino)-2-thiouracil was found to be unaffected by high concentrations of the reducing agent dithiothreitol (B142953) in the enzyme assay, providing further insight into its specific mode of action. nih.gov In vivo studies in rats confirmed that treatment with this compound (ATU) markedly inhibits liver 5'-deiodinase type I (5'D-I) activity. nih.gov

Inhibition of Pituitary T4 5'-Deiodinase by this compound Analogues
CompoundConcentrationPercent Inhibition (Mean ± SE)
6-Propyl-2-thiouracil (PTU)1 mM19.7% ± 7.4%
This compound1 mM34.0% ± 3.2%
6-(p-Ethylanilino)-2-thiouracil1 mM47.3% ± 3.1%
6-(p-n-Butylanilino)-2-thiouracil1 mM89.0% ± 1.0%

Derivatives of 6-anilinouracil (B3066259) have been identified as a novel class of bactericidal agents that are potent and selective inhibitors of DNA polymerase IIIC (Pol IIIC), an essential enzyme for DNA replication in Gram-positive bacteria. This inhibitory action positions them as potential antibacterial agents with a specific molecular target.

The mechanism of action involves the anilinouracil molecule acting as a structural mimic of a guanine (B1146940) moiety. Specifically, these compounds are non-polymerizable dGTP analogs that form base pairs with a cytosine residue on the DNA template strand. The aryl group at the 6-position of the uracil (B121893) ring then binds to a unique site on the Pol IIIC enzyme, sequestering it in a non-productive ternary complex with the template-primer DNA. This effectively halts the process of DNA replication.

Structure-activity relationship studies have shown that the substituent pattern on the aniline (B41778) ring is critical for inhibitory potency. The 6-(3-ethyl-4-methylanilino) group, in particular, has been found to maximize the potency of Pol IIIC inhibition. Various 3-substituted-6-(3-ethyl-4-methylanilino)uracils have demonstrated potent competitive inhibition of Pol IIIC, with K(i) values often in the low micromolar to nanomolar range.

Inhibitory Potency of 6-Anilinouracil Derivatives against DNA Polymerase IIIC
Compound TypeEnzyme TargetReported Inhibitory Concentration
3-Substituted-6-(3-ethyl-4-methylanilino)uracilsPol IIICK(i) values: 0.02 - 0.5 µM
6-(3-ethyl-4-methylanilino)uracil derivativesPol IIICIC50 values as low as 0.028 µM

Based on a comprehensive review of available scientific literature, no specific research studies were found that investigate the direct inhibitory activity of the compound this compound on cyclin-dependent kinase 2A (CDK2A). While other thiouracil derivatives have been explored as inhibitors of various kinases, data pertaining to the specific interaction between this compound and CDK2A is not present in the reviewed sources.

Following a thorough search of scientific databases, no studies were identified that specifically report on the inhibitory effect of this compound on lipoxygenase enzymes. Research on the lipoxygenase-inhibiting properties of thiouracil compounds has focused on derivatives with different substitution patterns, and there is no available data to confirm or deny the activity of the 6-anilino-substituted variant against this class of enzymes.

Thyroid peroxidase (TPO) is a heme-containing enzyme crucial for the synthesis of thyroid hormones, as it catalyzes both the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues. mdpi.comwikipedia.org While thiourea-based compounds like PTU are well-known TPO inhibitors, research has also explored the activity of this compound and its analogues against this enzyme, revealing important differences in their inhibitory profiles. oup.comnih.gov

In vitro studies using a purified thyroid peroxidase system have shown that this compound and its p-substituted derivatives are more potent inhibitors of iodide organification than the widely used drug, 6-propyl-2-thiouracil (PTU). oup.com Specifically, this compound, 6-(p-ethylanilino)-2-thiouracil, and 6-(p-n-butylanilino)-2-thiouracil displayed significantly lower IC50 values compared to PTU in this purified enzyme assay. oup.com

However, this potent in vitro activity did not translate to in vivo models. When administered to rats, none of the tested anilino-thiouracil analogues inhibited thyroid iodide uptake or organification, even at high doses. oup.com In stark contrast, PTU demonstrated significant inhibition of both processes under the same in vivo conditions. oup.com This discrepancy suggests that while the this compound structure is capable of directly inhibiting the TPO enzyme, factors such as cellular uptake, transport into the thyroid gland, or metabolic stability may prevent this activity from being realized in a living organism. The mechanism of TPO inhibition by thiouracils is generally understood to involve interaction with the enzyme's heme group or the oxidized iodine intermediate. mdpi.comnih.gov

Inhibition of Iodide Organification in a Purified Thyroid Peroxidase System
CompoundIC50 (µM)
6-Propyl-2-thiouracil (PTU)30 µM
This compound7 µM
6-(p-Ethylanilino)-2-thiouracil8 µM
6-(p-n-Butylanilino)-2-thiouracil14 µM

Enzyme Inhibition Studies of this compound

DNA Topoisomerase Inhibition (I and II)

While direct studies on this compound as a DNA topoisomerase inhibitor are not extensively documented, research on structurally related compounds suggests that the thiouracil scaffold is a viable pharmacophore for targeting these essential enzymes. DNA topoisomerases, which manage the topological state of DNA, are critical for DNA replication and transcription, making them established targets for anticancer drugs. researchgate.net

Research into complex derivatives has provided insights into this potential. For instance, a computational and in vitro study on thiouracil-based dihydroindeno pyrido pyrimidines, which are fused heterocyclic systems derived from thiouracil, has explored their activity against human DNA topoisomerase II. mdpi.com One of the derivatives, referred to as compound 6H, was shown through molecular docking to form five hydrogen bonds within the active site of topoisomerase IIα. mdpi.com This interaction suggests that the thiouracil moiety can serve as a foundation for designing potent topoisomerase inhibitors.

Furthermore, hybrid molecules combining the 6-anilinouracil structure with fluoroquinolones have been developed. These hybrids have demonstrated the ability to inhibit bacterial topoisomerase IV and gyrase, enzymes analogous to human topoisomerases. asm.org This dual-target approach highlights the versatility of the anilinouracil core in the design of enzyme inhibitors. asm.org The related thiobarbituric acid derivative, Merbarone, has also been identified as a topoisomerase II inhibitor, further strengthening the link between this class of heterocyclic compounds and topoisomerase inhibition. pharmacophorejournal.com

Modulation of Cellular Pathways by this compound (e.g., Cell Cycle, Apoptosis)

The ability of a compound to influence cellular pathways such as the cell cycle and apoptosis is a hallmark of many anticancer agents. While direct evidence for this compound is limited, numerous studies on its derivatives have demonstrated significant activity in modulating these processes.

A notable study on a series of 2-thiouracil-5-sulfonamide derivatives revealed potent induction of both cell cycle arrest and apoptosis in various human cancer cell lines. researchgate.netnih.govmdpi.com The most active compound from this series, designated 6e , was found to arrest the cell cycle at different phases depending on the cancer cell type:

G1/S phase in A-2780 ovarian cancer cells researchgate.netnih.gov

S phase in HT-29 colon and MCF-7 breast cancer cells researchgate.netnih.gov

G2/M phase in HepG2 liver cancer cells researchgate.netnih.gov

This cell cycle arrest was accompanied by an increase in the expression of cell cycle inhibitors p21 and p27. researchgate.netnih.gov Furthermore, compound 6e was shown to induce apoptosis, primarily through the late apoptotic pathway, in all tested cancer cell lines. researchgate.netnih.gov

The table below summarizes the effect of compound 6e on the cell cycle distribution in MCF-7 breast cancer cells after 48 hours of treatment at its IC₅₀ concentration, as determined by flow cytometry.

Table 1: Cell Cycle Distribution in MCF-7 Cells Treated with Compound 6e

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Control 60.14% 29.87% 9.99%

Data sourced from Fatahala et al. (2021). researchgate.net

Similarly, other related series, such as 6-aryl-5-cyano-2-thiouracils and anilino-substituted pyrimidine (B1678525) sulfonamides, have been reported to possess apoptosis-inducing capabilities, underscoring the potential of the this compound framework as a basis for developing agents that can effectively trigger programmed cell death in cancer cells. researchgate.net

Nucleic Acid Binding Studies (e.g., DNA/RNA interactions)

The interaction of small molecules with nucleic acids, either through intercalation between base pairs or binding within the grooves of the DNA/RNA helix, can lead to significant biological effects, including the inhibition of replication and transcription. While direct nucleic acid binding studies for this compound are not prominent in the literature, investigations into related uracil and thiouracil derivatives provide evidence for this mode of action.

For example, certain fused uracil derivatives synthesized from 6-aminouracils have demonstrated the ability to bind to, chelate, and even induce fragmentation of DNA. researchgate.net Metal complexes of related compounds, such as 6-methyl-2-thiouracil and 6-propyl-2-thiouracil, have also been studied for their DNA binding properties. mdpi.com Computational studies involving the docking of benzaldehyde (B42025) and aniline-functionalized ligands to DNA and RNA repeat sequences have shown that these fragments can be brought into close proximity upon binding, suggesting a template-driven interaction. nih.gov This highlights a potential mechanism where anilino- and uracil-like moieties can be guided to specific nucleic acid sites. nih.gov

Structural Biology Approaches to this compound Interaction (e.g., Co-crystallography)

Structural biology techniques, particularly X-ray crystallography, provide definitive, high-resolution insights into the three-dimensional arrangement of molecules and their interactions with biological targets. While a co-crystal structure of this compound with a biological macromolecule has not been reported, crystal structures of the parent 2-thiouracil (B1096) and the related 6-propyl-2-thiouracil have been determined. nih.govrruff.info

The crystal structure of 2-thiouracil reveals a planar molecule that exists in the lactam-thione tautomeric form. rruff.info The molecules are organized into infinite ribbons through intermolecular hydrogen bonding involving the sulfur and oxygen atoms, which then stack in a layered structure. rruff.info The synthesis of 6-substituted anilino-2-thiouracil compounds has been described in the literature, forming the basis for further structural and biological investigation. researchgate.netmdpi.com Obtaining a co-crystal structure of this compound or a close derivative bound to a target like a topoisomerase or kinase would be a significant step in elucidating its precise binding mode and mechanism of action.

Computational and In Silico Methodologies for Mechanistic Prediction

In the absence of experimental structural data, computational methods serve as powerful tools to predict and analyze the interactions between small molecules and their biological targets.

Molecular Docking Simulations

Molecular docking is a widely used in silico technique to predict the binding orientation and affinity of a ligand within the active site of a target protein. Several docking studies have been performed on derivatives of this compound, providing valuable hypotheses about their mechanisms.

In a study of thiouracil-based inhibitors of topoisomerase II, a complex derivative of this compound (compound 6H) was docked into the ATP-binding site of human topoisomerase IIα. mdpi.com The simulation revealed multiple hydrogen bond interactions with key amino acid residues, and the predicted binding energy was -9.29 kcal/mol. mdpi.com

Similarly, various 2-thiouracil-5-sulfonamide derivatives were docked into the active site of cyclin-dependent kinase 2A (CDK2A) to rationalize their observed anticancer activity. researchgate.netnih.govmdpi.com These docking studies help to build structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.

The table below presents molecular docking results for selected thiouracil derivatives against different protein targets.

Table 2: Molecular Docking Data for Thiouracil Derivatives

Compound/Derivative Protein Target Predicted Binding Energy (kcal/mol) Interacting Residues (Examples)
Thiouracil-based Dihydroindeno Pyrido Pyrimidine (6H) Topoisomerase IIα -9.29 ASN770, SER800
2-Thiouracil-5-sulfonamide (6e) CDK2A - (Data not specified in abstract)

Data sourced from Al-Qurainy et al. (2020) and Fatahala et al. (2021). researchgate.netmdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, offering deeper insights into the stability of ligand-protein complexes and conformational changes that may occur upon binding. While MD simulations specifically for this compound in a biological context are not widely available, the technique has been applied to the parent 2-thiouracil molecule. A recent study used MD simulations to investigate the fragmentation dynamics of 2-thiouracil and its isomer, 4-thiouracil, upon photoionization. chemrxiv.org Although not directly related to its mechanism of enzyme inhibition, this research demonstrates the utility of MD in understanding the fundamental behavior of the thiouracil scaffold.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure, molecular geometry, and reactivity parameters of chemical compounds. mdpi.comrsc.org These computational methods allow for the theoretical investigation of molecular properties that can be correlated with experimental findings. rsc.orgdoi.org

Therefore, the presentation of detailed research findings and specific data tables from DFT calculations for this compound is not possible at this time. Further research in this specific area is required to provide such data.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 6 Anilino 2 Thiouracil Analogs

Identification of Structural Determinants for Biological Activity

The biological activity of 6-anilino-2-thiouracil analogs is fundamentally dictated by the integrity and interplay of three main structural components: the 2-thiouracil (B1096) core, the aniline (B41778) ring at the 6-position, and the substituents on both the uracil (B121893) and aniline rings.

The 2-thiouracil nucleus is considered an essential scaffold for the antimicrobial and anticancer activities observed in many derivatives. researchgate.net The thio-keto moiety within this ring system is a crucial feature. For instance, the thione group (C=S) is important for interactions with biological targets like the enzyme tyrosinase. science.gov

The aniline group at the C6-position is a primary determinant of potency and selectivity. SAR studies show that the nature of the substituent on this aniline ring dramatically influences biological outcomes. For example, in the context of inhibiting Gram-positive bacterial DNA polymerase IIIC (pol IIIC), the substitution pattern on the anilino moiety is critical for maximizing inhibitory potency. researchgate.net Similarly, for antitumor activity, modifications on the aniline ring can restore or diminish antiproliferative effects. nih.gov

Furthermore, substitutions at other positions on the pyrimidine (B1678525) ring, such as N1 or N3, can also modulate activity. Analogs with substituents at the 3-position of the uracil ring have demonstrated potent antibacterial activity against Gram-positive organisms. researchgate.net The synthesis of various 6-(N-anilino)pyrimidin-4(3H)-ones serves as a key step in creating a diverse range of derivatives, highlighting the importance of the core structure in further chemical modifications. nih.govcore.ac.uk The reaction of 6-amino-2-thiouracil (B86922) with substituted anilines is a foundational method for producing these key intermediates. mdpi.com

Impact of Substituent Effects on Efficacy and Selectivity (in vitro, non-human in vivo)

The specific nature and position of substituents on the this compound framework have profound effects on the molecule's efficacy and target selectivity, as demonstrated in numerous in vitro and non-human in vivo studies.

In Vitro Studies:

Antimicrobial and Anticancer Activity: In studies targeting cancer cell lines, the introduction of a bromobenzoylmethyl moiety and various substituted aryl groups at the C6-position was explored to alter lipophilic and electronic properties. nih.gov Certain 6-aryl-5-cyano-2-thiouracil derivatives showed significant growth inhibitory effects; for example, compound 6d was potent against non-small cell lung cancer (HOP-92) and compound 6i was effective against leukemia (MOLT-4) cell lines. nih.gov The introduction of a 5-cyano group is a common strategy in designing novel chemotherapeutic agents. nih.gov For antibacterial activity, derivatives 7b and 7c (specific structures not detailed in the source) showed superior potency against S. aureus and B. subtilis compared to amoxicillin. nih.gov

Enzyme Inhibition: A series of 6-substituted 2-thiouracil derivatives were tested for their ability to inhibit T₄ 5'-deiodinase, an enzyme involved in thyroid hormone metabolism. oup.com While the parent compound, This compound , was a potent inhibitor, analogs with para-substituents on the aniline ring showed even greater activity. Specifically, 6-(p-ethylanilino)-2-thiouracil and 6-(p-n-butylanilino)-2-thiouracil were more potent inhibitors of pituitary T₄ 5'-deiodinase than both the parent compound and the standard drug propylthiouracil (B1679721) (PTU). oup.com In a purified thyroid peroxidase system, these anilino derivatives were also more potent than PTU. oup.com

Non-human In Vivo Studies:

Antitumor Activity: Analogs of 5- and 5,6-substituted 2-thiouracil, such as methioprim (B131970) and ethioprim, have been reported to inhibit tumor growth in mice. pharmacophorejournal.com

The following table summarizes the comparative inhibitory effects of selected this compound analogs from in vitro studies.

In Vitro Inhibitory Activity of this compound Analogs
CompoundTargetSystemActivity MeasurementResultReference
Propylthiouracil (PTU)Pituitary T₄ 5'-deiodinaseHypothyroid Rat Pituitary Homogenates% Inhibition (at 1 mM)19.7 ± 7.4 oup.com
This compoundPituitary T₄ 5'-deiodinaseHypothyroid Rat Pituitary Homogenates% Inhibition (at 1 mM)34.0 ± 3.2 oup.com
6-(p-Ethylamino)-2-thiouracilPituitary T₄ 5'-deiodinaseHypothyroid Rat Pituitary Homogenates% Inhibition (at 1 mM)47.3 ± 3.1 oup.com
6-(p-n-Butylanilino)-2-thiouracilPituitary T₄ 5'-deiodinaseHypothyroid Rat Pituitary Homogenates% Inhibition (at 1 mM)89.0 ± 1.0 oup.com
Propylthiouracil (PTU)Iodide OrganificationPurified Thyroid Peroxidase SystemIC₅₀30 µM oup.com
This compoundIodide OrganificationPurified Thyroid Peroxidase SystemIC₅₀7 µM oup.com
6-(p-Ethylamino)-2-thiouracilIodide OrganificationPurified Thyroid Peroxidase SystemIC₅₀8 µM oup.com
6-(p-n-Butylanilino)-2-thiouracilIodide OrganificationPurified Thyroid Peroxidase SystemIC₅₀14 µM oup.com

Conformational Landscape and Activity Correlation

The three-dimensional shape, or conformation, of this compound analogs is a critical factor that correlates with their biological activity. The relative orientation of the aniline ring and the pyrimidine ring can significantly affect how the molecule fits into the binding pocket of a target enzyme or receptor.

In some synthesized 5-deazaflavin derivatives, which share a similar structural core, NMR studies have revealed the presence of different conformers at room temperature. semanticscholar.org This indicates that rotation around the bond connecting the aniline nitrogen to the pyrimidine ring is restricted, leading to distinct, stable spatial arrangements. The existence of these conformers can be crucial for activity, as one conformation may be significantly more active than another. The ability of the molecule to adopt the correct conformation for binding is therefore a key aspect of its efficacy.

Predictive Modeling through QSAR for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This predictive tool is invaluable in drug discovery for designing new, more potent derivatives and prioritizing them for synthesis. mdpi.comnih.gov

For thiouracil and related pyrimidine derivatives, QSAR models have been successfully developed. mdpi.comidosi.org The process involves several steps:

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (like lipophilicity), electronic properties, and topological features. mdpi.com

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a selection of these descriptors to the observed biological activity (e.g., IC₅₀ values). mdpi.comidosi.org

Validation: The predictive power of the QSAR model is rigorously tested. This is often done using an external test set of compounds that were not used to build the model. acs.org A high correlation between the predicted and observed activities for the test set indicates a robust and reliable model. nih.govacs.org

In the context of thiouracil-based compounds, QSAR models have been created to predict anticancer activity against various cell lines. mdpi.com These models can identify which structural features are most important for cytotoxicity. For example, a QSAR study on a series of tetrahydropyrimidine (B8763341) derivatives as COX-2 inhibitors indicated that the hydrophilic nature of the compounds was a key factor for selective inhibition. idosi.org By using such validated models, researchers can virtually screen large libraries of potential this compound derivatives to identify those with the highest predicted potency, thereby streamlining the drug development process.

Preclinical Biological Activity Spectrum of 6 Anilino 2 Thiouracil and Its Derivatives Non Clinical Investigations

Antimicrobial Activity Assessments (in vitro, non-human in vivo)

Derivatives of 6-anilino-2-thiouracil have been extensively evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Numerous studies have demonstrated that derivatives of this compound exhibit a notable range of antibacterial activities. In general, these compounds have shown significant efficacy against Gram-negative bacteria and moderate activity against Gram-positive bacteria. nih.govmdpi.com The introduction of certain chemical groups, such as nitro substituents, has been found to enhance the inhibitory activity of these derivatives. mdpi.com

The antibacterial potential of these compounds has been quantified through the determination of their Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains. For instance, a series of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives, synthesized from this compound, were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). mdpi.com Similarly, novel 6-aryl-5-cyano thiouracil derivatives have shown promising activity, with some compounds exhibiting superior antibacterial effects against S. aureus and B. subtilis when compared to the standard drug amoxicillin. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/Derivative Staphylococcus aureus Bacillus subtilis Escherichia coli Pseudomonas aeruginosa Reference
Thiazolo[3,2-a]pyrimidin-5-one Derivative 5a 12.5 25 6.25 12.5 mdpi.com
Thiazolo[3,2-a]pyrimidin-5-one Derivative 5b 25 12.5 6.25 6.25 mdpi.com
6-Aryl-5-cyano thiouracil Derivative 7b 3.80 4.10 >500 >500 nih.gov
6-Aryl-5-cyano thiouracil Derivative 7c 4.20 3.90 >500 >500 nih.gov
6-Aryl-5-cyano thiouracil Derivative 4i 4.80 5.20 6.40 7.80 nih.gov

The antifungal properties of this compound derivatives have also been a subject of investigation. Studies have shown that certain derivatives possess inhibitory activity against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.govwjarr.com For example, a series of 6-aryl-5-cyano-2-thiouracil derivatives were synthesized and screened for their antifungal potential. nih.gov One particular derivative, compound 4i, not only demonstrated broad-spectrum antibacterial activity but also exhibited the highest antifungal activity against C. albicans, with a Minimum Inhibitory Concentration (MIC) value even lower than the reference drug amphotericin B. nih.gov Another derivative, 4g, showed moderate activity against both C. albicans and A. niger. nih.gov

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound/Derivative Candida albicans Aspergillus niger Reference
6-Aryl-5-cyano thiouracil Derivative 4g 15.62 31.25 nih.gov
6-Aryl-5-cyano thiouracil Derivative 4i 2.34 4.68 nih.gov
Amphotericin B (Reference) 3.00 - nih.gov

The exploration of this compound and its analogs has extended to their potential to combat parasitic infections. While direct studies on this compound are limited, research on structurally related thiouracil derivatives has shown promise. For instance, 6-trifluoromethyl-2-thiouracil has demonstrated anti-Toxoplasma gondii effects both in vitro and in vivo. nih.gov This suggests that the thiouracil scaffold, a core component of this compound, is a viable starting point for the development of new antiparasitic agents. Further investigations into the antiparasitic activity of this compound derivatives against a range of parasites, including Leishmania and Trypanosoma species, are warranted to fully elucidate their potential in this area. brazilianjournals.com.brscielo.brresearchgate.net

Antifungal Efficacy against Fungal Pathogens

Antiviral Activity Evaluations (in vitro)

The antiviral properties of thiouracil derivatives have been recognized for some time, with some acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV. nih.gov In vitro studies have been conducted to evaluate the efficacy of this compound derivatives against various viruses.

A study on 6-(arylthio)uracils, which are closely related to 6-anilino-2-thiouracils, demonstrated marginal activity against Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1). sysrevpharm.org Specifically, one derivative showed some inhibitory effect against HSV-1, while it and another derivative displayed marginal activity against HIV-1. sysrevpharm.org Other research has also highlighted the potential of pyrimidine (B1678525) derivatives, including those synthesized from 2-thiouracil (B1096), against HSV-1. nih.govpreprints.org These findings, although preliminary for direct this compound derivatives, underscore the potential of this chemical class as a source for novel antiviral compounds.

Antiproliferative and Anticancer Activity in Model Systems (Cell Lines, Animal Models)

A significant area of research for this compound derivatives has been their potential as anticancer agents. These compounds have been tested against a variety of human cancer cell lines, revealing cytotoxic effects and mechanisms of action that suggest their therapeutic potential.

Derivatives of this compound have demonstrated a broad spectrum of cytotoxic activity against numerous human cancer cell lines. In vitro assays have been employed to determine the half-maximal inhibitory concentration (IC50) of these compounds, providing a measure of their potency.

For example, a series of 6-aryl-5-cyano thiouracil derivatives were evaluated by the National Cancer Institute (NCI), where some compounds showed potent growth inhibitory effects toward non-small cell lung cancer (HOP-92) and leukemia (MOLT-4) cell lines. mdpi.com However, in the same study, most of the tested compounds exhibited limited cytotoxic activity against renal cancer cell lines (UO-31 and A498). mdpi.com

Another study focusing on 4-bisarylurea thiouracil derivatives reported significant anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov One derivative, in particular, showed strong efficacy against both cell lines while maintaining selectivity. nih.gov Metal complexes of thiouracil derivatives have also been investigated, with a palladium(II) complex of 6-propyl-2-thiouracil showing high cytotoxicity against human cervical carcinoma cells (HeLa). nih.gov Furthermore, 2,6-disubstituted 4-anilinoquinazolines, which share a similar structural motif, have been shown to induce cytotoxic and phototoxic effects in L1210, HeLa, and HT-29 cancer cell lines.

Table 3: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines (IC50 in µM)

Compound/Derivative MCF-7 (Breast) HT-29 (Colon) HepG2 (Liver) A-2780 (Ovarian) H460 (Lung) HOP-92 (Lung) MOLT-4 (Leukemia) UO-31 (Renal) A498 (Renal) HeLa (Cervical) Reference
4-Bisarylurea thiouracil 6c 9.23 - - - - - - - - - nih.gov
6-Aryl-5-cyano thiouracil 6d - - - - - 1.5 - >100 >100 - mdpi.com
6-Aryl-5-cyano thiouracil 6i - - - - - - 2.5 >100 >100 - mdpi.com
Pd(II) complex of 6-propyl-2-thiouracil - - - - - - - - - <10 nih.gov
N,2-diphenyl-quinazolin-4-amine - >10 - - - - - - - <10

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis, a form of programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. Numerous in vitro studies have demonstrated the pro-apoptotic potential of this compound derivatives in various human cancer cell lines.

Derivatives of 2-thiouracil have shown significant cytotoxic activity against a panel of human cancer cell lines. For instance, novel 2-thiouracil-5-sulfonamide derivatives have been synthesized and evaluated for their anticancer properties. One of the most active compounds, 6e , which bears a 2,3-dichlorophenyl group, displayed potent inhibitory activity against ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cell lines. nih.govnih.govresearchgate.net Flow cytometric analysis confirmed that this compound stimulated the apoptotic death of all tested cancer cells. nih.govnih.govresearchgate.net The percentage of cells undergoing apoptosis is determined by the sum of early and late apoptotic cells. nih.gov

Another study focused on 2-thiouracil-5-sulfonamide isosteres, where compound 5d was identified as the most active against both breast carcinoma (MCF-7) and liver carcinoma (HEPG-2) cell lines, with IC50 values of 0.52 μg/mL and 0.63 μg/mL, respectively. pharmacophorejournal.com Similarly, ruthenium(II) complexes incorporating 6-methyl-2-thiouracil have been shown to be potent cytotoxic agents, augmenting phosphatidylserine (B164497) externalization, a key marker of apoptosis, in human acute promyelocytic leukemia (HL-60) cells. ekb.eg

The cytotoxic effects of various 6-aryl-5-cyano-2-thiouracil derivatives have also been investigated. Among these, compounds 6d and 6i displayed potent growth inhibitory effects toward non-small cell lung cancer (HOP-92) and leukemia (MOLT-4) cell lines, respectively. nih.govmdpi.com

These findings underscore the potential of the this compound scaffold as a source of novel apoptosis-inducing anticancer agents. The pro-apoptotic activity appears to be influenced by the nature of the substituents on the core structure.

Table 1: Cytotoxic Activity of Selected 2-Thiouracil Derivatives in Human Cancer Cell Lines

Compound Cancer Cell Line IC50 (μg/mL) Reference
6e (2,3-dichlorophenyl derivative) MCF-7 (Breast) Not explicitly stated, but highly potent nih.govnih.govresearchgate.net
HT-29 (Colon) Not explicitly stated, but highly potent nih.govnih.govresearchgate.net
A-2780 (Ovarian) Fair activity nih.govnih.govresearchgate.net
HepG2 (Liver) Fair activity nih.govnih.govresearchgate.net
5d (thiosemicarbazone derivative) MCF-7 (Breast) 0.52 pharmacophorejournal.com
HEPG-2 (Liver) 0.63 pharmacophorejournal.com
Ruthenium Complex 1 HL-60 (Leukemia) Reduced viable cells by 65.3% at 1 µM after 24h ekb.eg
Ruthenium Complex 2 HL-60 (Leukemia) Reduced viable cells by 36.1% at 1 µM after 24h ekb.eg
6d (6-aryl-5-cyano-2-thiouracil) HOP-92 (Lung) Growth % 41.03 nih.govmdpi.com
6i (6-aryl-5-cyano-2-thiouracil) MOLT-4 (Leukemia) Growth % 42.38 nih.govmdpi.com

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates a more potent compound. Growth % indicates the percentage of cell growth compared to untreated controls.

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. ekb.egnih.gov The activation of these enzymes is a hallmark of the apoptotic process. ekb.eg Preclinical studies have shown that this compound derivatives can induce apoptosis through the activation of caspase cascades.

In studies involving ruthenium(II) complexes with 6-methyl-2-thiouracil, treatment of HL-60 leukemia cells resulted in the activation of caspase-3, -8, and -9. ekb.eg The activation of caspase-8 suggests the involvement of the extrinsic (death receptor) pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. nih.gov Both pathways converge on the executioner caspase, caspase-3. The apoptosis induced by these ruthenium complexes was reduced when a pan-caspase inhibitor, Z-VAD(OMe)-FMK, was used, confirming the central role of caspases in the observed cell death. ekb.eg

Furthermore, these ruthenium complexes were found to induce the phosphorylation of histone H2AX and the activation of JNK/p38 pathways, which are associated with DNA damage and can trigger caspase-mediated apoptosis. ekb.eg This indicates that these compounds may induce apoptosis through multiple signaling pathways that culminate in caspase activation.

While direct studies on this compound itself are limited, the evidence from its derivatives strongly suggests that the thiouracil scaffold is amenable to modifications that lead to potent caspase-dependent apoptosis in cancer cells.

Cell Cycle Arrest in Cancer Cell Lines

In addition to inducing apoptosis, another important mechanism of anticancer agents is their ability to cause cell cycle arrest, thereby preventing cancer cell proliferation. Several derivatives of this compound have demonstrated the ability to halt the cell cycle at different phases in various cancer cell lines.

A notable example is the 2-thiouracil-5-sulfonamide derivative 6e . Flow cytometric analysis revealed that this compound induced cell cycle arrest at different phases depending on the cancer cell line. nih.govnih.govresearchgate.net It caused arrest at the G1/S phase in A-2780 ovarian cancer cells, the S phase in HT-29 colon and MCF-7 breast cancer cells, and the G2/M phase in HepG2 liver cancer cells. nih.govnih.govresearchgate.net This cell-line-specific effect on the cell cycle highlights the complex interactions between the compound and the cellular machinery. The study also showed that compound 6e indirectly caused cycle arrest by enhancing the expression of the cell cycle inhibitors p21 and p27. nih.govnih.govresearchgate.net

Other studies on anilino-substituted pyrimidine sulfonamides have also reported G1 phase cell cycle arrest in the K562 cell line, which was associated with the downregulation of G1 phase regulatory proteins such as cyclin D1 and CDK4. mdpi.com While not a direct derivative of this compound, this finding on a related pyrimidine structure further supports the potential of this chemical class to modulate the cell cycle.

Table 2: Cell Cycle Arrest Induced by a 2-Thiouracil Derivative (6e)

Cancer Cell Line Phase of Cell Cycle Arrest Reference
A-2780 (Ovarian) G1/S Phase nih.govnih.govresearchgate.net
HT-29 (Colon) S Phase nih.govnih.govresearchgate.net
MCF-7 (Breast) S Phase nih.govnih.govresearchgate.net
HepG2 (Liver) G2/M Phase nih.govnih.govresearchgate.net

In Vivo Antitumor Activity in Preclinical Animal Models

The evaluation of antitumor activity in preclinical animal models is a critical step in the development of new anticancer agents. While in vivo data specifically for this compound is limited, studies on its derivatives have shown promising results.

A ruthenium(II) complex with 6-methyl-2-thiouracil, designated as complex 1 , was evaluated for its in vivo efficacy in a xenograft model using HL-60 human leukemia cells. ekb.eg The results indicated that this complex was able to reduce the growth of HL-60 cell-derived tumors, demonstrating its potential as an antileukemic agent in a living organism. ekb.eg

In another study, a novel (E)-N-aryl-2-arylethenesulfonamide, compound 6t , which is structurally distinct but shares the feature of being an aromatic sulfonamide, showed a dramatic reduction in tumor size in a nude mice xenograft model. nih.gov This highlights the potential of related chemical scaffolds in exerting in vivo antitumor effects.

These preclinical animal studies, although not on this compound itself, provide a strong rationale for further in vivo investigation of this compound and its closely related derivatives as potential anticancer therapeutics.

Anti-inflammatory and Immunomodulatory Effects (in vitro, animal models)

The therapeutic potential of this compound and its derivatives extends beyond cancer, with emerging evidence suggesting anti-inflammatory and immunomodulatory properties. Pyrimidine derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory effects. srce.hrpreprints.orgekb.eg

While direct evidence for this compound is not abundant, studies on related thiouracil and pyrimidine derivatives provide insights into their potential in modulating inflammatory responses. For instance, some novel pyrimidine and its triazole fused derivatives have been investigated for their anti-inflammatory activity. mdpi.com Similarly, 1,3-disubstituted-2-thiohydantoins, which share a similar core structure, have been shown to possess considerable anti-inflammatory activity by suppressing nitric oxide (NO) production in murine leukemia cells (RAW264.7). nih.gov

The immunomodulatory effects of anti-thyroid drugs, which include thiouracil derivatives like propylthiouracil (B1679721), are thought to be mediated through actions on thyroid cells, which in turn affect the signaling between thyrocytes and immune cells. preprints.orgmdpi.com Some studies have explored the immunomodulatory activity of various compounds on RAW264.7 macrophages, a common model for studying immune cell responses. mdpi.commdpi.comparahostdis.org These studies often measure the production of inflammatory mediators like NO and cytokines such as TNF-α and IL-6. mdpi.commdpi.comparahostdis.org

Although the specific anti-inflammatory and immunomodulatory mechanisms of this compound are yet to be fully elucidated, the existing data on related compounds suggest that this is a promising area for future research.

Emerging Biological Activities (e.g., Antioxidant Potential)

In addition to their anticancer and potential anti-inflammatory effects, derivatives of this compound are being explored for other biological activities, including antioxidant potential. Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in various diseases. mdpi.com

Several studies have reported the antioxidant activities of thiouracil derivatives. For example, a series of 6-aryl-5-cyano thiouracil derivatives were synthesized and evaluated for their antioxidant activity, with some compounds showing promising free radical scavenging activity, even more potent than the standard antioxidant, ascorbic acid (vitamin C). nih.gov

Novel 2-thiouracil-5-sulfonamide derivatives have also been designed and evaluated as antioxidants. nih.gov Many of these derivatives exhibited remarkable free radical scavenging efficacies against the DPPH radical. nih.gov The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. nih.gov In some cases, the introduction of specific substituents, such as a p-tolyl group on a thiazole (B1198619) ring, was found to enhance the antioxidant capacity. nih.gov

Furthermore, some thiazolopyrimidine derivatives have been shown to inhibit lipid peroxidation, a key process in oxidative damage. researchgate.net The antioxidant potential of this compound and its derivatives represents an emerging area of research that could lead to their application in conditions associated with oxidative stress.

Analytical and Spectroscopic Characterization of 6 Anilino 2 Thiouracil Compounds

Vibrational Spectroscopy (Infrared, Raman)

Infrared (IR) Spectroscopy:

The IR spectra of 6-anilino-2-thiouracil and its analogs exhibit characteristic absorption bands that confirm their structural features. For instance, the IR spectra of 2,3-dihydro-6-(N-anilino)-2-thioxopyrimidin-4(1H)-ones show stretching bands in the regions of 3324–3288 cm⁻¹, 3185–3170 cm⁻¹, 3143–3090 cm⁻¹, and 1663–1633 cm⁻¹, which are attributed to the 6-NH, 1-NH, 3-NH, and C=O groups, respectively. nih.gov The presence of N-H stretching bands at 3410–3124 cm⁻¹ and C=S bands at 1253–1222 cm⁻¹ are also key indicators. nih.gov In some derivatives, the absence of a C=S absorption band and the appearance of a benzoyl C=O band between 1735–1693 cm⁻¹ can signify specific structural modifications. nih.gov

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. For the related compound 6-methyl-2-thiouracil, the stretching vibrations of C⁴=O and C²=S appear at 1635 and 1245 cm⁻¹ in the Raman spectrum. mdpi.com Similarly, for 6-propyl-2-thiouracil, these bands are observed at 1661 and 1243 cm⁻¹. mdpi.compreprints.org Shifts in these bands upon complexation or substitution can provide insights into the coordination and electronic environment of the molecule. mdpi.compreprints.org

Functional GroupInfrared (IR) Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Reference
N-H (6-NH)3324–3288- nih.gov
N-H (1-NH)3185–3170- nih.gov
N-H (3-NH)3143–3090- nih.gov
C=O1663–16331635 (for 6-methyl-2-thiouracil) nih.govmdpi.com
C=S1253–12221245 (for 6-methyl-2-thiouracil) nih.govmdpi.com

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. oatext.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound derivatives reveals characteristic signals for the protons within the molecule. For example, in the ¹H-NMR spectrum of 6-(N-anilino)pyrimidin-4(3H)-ones, a singlet signal appears between δ 4.83–5.20 ppm, corresponding to the proton at the 5-position. nih.gov The aromatic protons of the anilino group typically appear as a multiplet in the range of δ 7.1–7.4 ppm. semanticscholar.org The NH protons are also observable and can be confirmed by D₂O exchange experiments, where their signals disappear. researchgate.net

¹³C NMR Spectroscopy:

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C-NMR spectra of some 6-aryl-5-cyano thiouracils, two carbonyl signals are observed, corresponding to the pyrimidinone C=O at 166.61–160.36 ppm and a benzoyl C=O at 194.50–194.09 ppm. nih.gov The chemical shifts of the carbon atoms in the pyrimidine (B1678525) and aniline (B41778) rings provide further confirmation of the compound's structure.

2D NMR Spectroscopy:

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. preprints.org These experiments establish correlations between different nuclei, helping to piece together the complete molecular structure. preprints.orghmdb.ca For instance, HMBC can be used to identify long-range couplings between protons and carbons, confirming the connectivity of different functional groups. preprints.org

NucleusChemical Shift (ppm)MultiplicityAssignmentReference
¹H4.83–5.20sH-5 nih.gov
¹H7.1–7.4mAromatic protons semanticscholar.org
¹H10.2, 10.5sNH (D₂O exchangeable) semanticscholar.org
¹³C160.36–166.61-Pyrimidinone C=O nih.gov
¹³C194.09–194.50-Benzoyl C=O nih.gov

Mass Spectrometry (High-Resolution Mass Spectrometry, Electron Ionization Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.org It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound and its derivatives, distinguishing them from other compounds with the same nominal mass. nih.gov

Electron Ionization Mass Spectrometry (EI-MS):

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. libretexts.org The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, as well as a series of fragment ion peaks. nist.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for identification purposes by comparing it to spectral libraries. nih.gov For example, the mass spectrum of a 6-methyl-2-thiouracil derivative showed the molecular ion peak at m/z 141.2. doi.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. nih.gov The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. For example, for a synthesized thiouracil derivative with the formula C₁₃H₁₃N₅O₃S₂, the calculated elemental analysis was C, 44.44%; H, 3.70%; N, 19.94%. The found values were C, 44.19%; H, 3.68%; N, 19.77%, confirming the proposed structure. semanticscholar.org

X-ray Crystallography for Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. While specific X-ray crystallographic data for this compound itself was not found in the provided search results, the technique has been successfully applied to related thiouracil derivatives, such as 6-propyl-2-thiouracil, confirming a nearly planar ring configuration and providing precise bond lengths for the C=S and C=O groups. doi.org

Chromatographic Techniques for Purity Assessment and Quantification (HPLC, GC)

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. openaccessjournals.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds like this compound. openaccessjournals.com By using a high-pressure pump to pass the sample through a column packed with a stationary phase, HPLC can effectively separate the target compound from impurities. nih.gov The purity of the compound is typically determined by calculating the area percentage of the main peak in the chromatogram. chromforum.org HPLC methods can be developed and validated to ensure they are specific, linear, accurate, and precise for the intended analysis. nih.gov

Gas Chromatography (GC):

Future Research Directions and Translational Opportunities for 6 Anilino 2 Thiouracil

Rational Design of Derivatives with Enhanced Potency and Selectivity

The rational design of 6-anilino-2-thiouracil derivatives is a key area of future research, aiming to improve their potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process. For instance, research has shown that substitutions on the anilino group can significantly impact biological activity. researchgate.netnih.gov Specifically, analogs with p-ethyl and p-n-butyl substitutions on the anilino ring have demonstrated strong inhibitory effects on human placenta iodothyronine deiodinase, an enzyme involved in thyroid hormone metabolism. nih.gov These findings suggest that the anilino moiety is a critical site for modification to enhance potency.

Further SAR studies have explored the impact of replacing the pyridyl group in related thiouracil derivatives. While substitutions with 3-pyridyl, 4-pyridyl, and 2-pyrazinyl groups maintained activity, replacing it with a phenyl group or a saturated ring resulted in inactive compounds. researchgate.net This highlights the importance of the heterocyclic ring system in maintaining the desired biological effects. The synthesis of new derivatives will continue to be guided by these principles, with a focus on creating compounds with optimized interactions with their biological targets.

The synthesis of this compound and its analogs often begins with the reaction of 6-amino-2-thiouracil (B86922) with substituted anilines at high temperatures, sometimes in the presence of aniline (B41778) hydrochloride as a catalyst. nih.govmdpi.com Modifications to this synthetic route can also be explored to generate novel derivatives. For example, the protection of the 2-thioxo group via methylation allows for further chemical transformations, such as nitrosative cyclization, to create more complex fused-ring systems. nih.gov

Table 1: Examples of this compound Derivatives and Their Reported Activities

Derivative NameModificationReported Biological Activity
6-(p-ethylanilino)-2-thiouracilp-ethyl substitution on the anilino ringPotent inhibitor of hepatic T4 5'-deiodinase and human placenta iodothyronine deiodinase. nih.govoup.com
6-(p-n-butylanilino)-2-thiouracilp-n-butyl substitution on the anilino ringPotent inhibitor of hepatic T4 5'-deiodinase and human placenta iodothyronine deiodinase. nih.govoup.com
3-methyl-5-benzyl-6-amino-2-thiouracilRearrangement productStrong inhibitor of iodothyronine deiodinase. nih.gov

Exploration of Synergistic Activities with Other Established Agents in Preclinical Models

A significant avenue for future research is the investigation of synergistic activities between this compound derivatives and other established therapeutic agents. Combination therapies often lead to enhanced efficacy and can help overcome drug resistance. Preclinical studies are essential to identify promising combinations and to understand the underlying mechanisms of synergy.

For example, given the known anticancer properties of some thiouracil derivatives, exploring combinations with standard chemotherapeutic drugs could be beneficial. researchgate.net Thiouracil analogs have been shown to interfere with nucleic acid metabolism, and this mechanism could potentially be synergistic with DNA-damaging agents or inhibitors of other key cellular pathways. researchgate.net

Furthermore, the antimicrobial potential of thiouracil derivatives suggests that they could be combined with existing antibiotics to combat resistant bacterial strains. researchgate.net Studies have reported the synthesis of 6-aryl-5-cyano-2-thiouracil derivatives with promising antimicrobial activity against various pathogenic bacteria. researchgate.net Investigating these compounds in combination with conventional antibiotics in preclinical models of infection is a logical next step.

Development as Chemical Probes for Elucidating Biological Systems

Chemical probes are small, drug-like molecules that are instrumental in dissecting complex biological processes. oicr.on.ca High-quality chemical probes must be potent, selective, and chemically stable to provide reliable insights into the function of their protein targets. oicr.on.ca this compound and its derivatives possess characteristics that make them suitable candidates for development as chemical probes.

Their ability to selectively inhibit specific enzymes, such as iodothyronine deiodinase, makes them valuable tools for studying the roles of these enzymes in both normal physiology and disease states. nih.govoup.com By using these compounds to modulate enzyme activity, researchers can gain a deeper understanding of the downstream effects and the broader biological pathways involved. oicr.on.ca

The development of these molecules into chemical probes requires rigorous characterization of their selectivity and mechanism of action. promega.com.au This includes testing their activity against a panel of related enzymes to ensure they are not producing off-target effects that could confound experimental results. oicr.on.ca Once validated, these probes can be used in a variety of in vitro and in vivo models to investigate biological questions that would be difficult to address through genetic approaches alone. promega.com.au

Integration with Advanced Delivery Systems (e.g., Nanoparticles, targeted delivery in preclinical models)

The therapeutic potential of this compound derivatives can be significantly enhanced through the use of advanced drug delivery systems. wiley.com Nanoparticles, for instance, offer a promising approach to improve the solubility, stability, and bioavailability of these compounds. nih.gov Poor water solubility can be a major hurdle for the clinical translation of many promising drug candidates, and nanoformulations can help to overcome this limitation. researchgate.net

Targeted delivery systems can further improve the efficacy and reduce the side effects of these compounds by ensuring that they accumulate at the desired site of action. mdpi.com This can be achieved by conjugating the drug to targeting ligands that recognize specific receptors on the surface of diseased cells. For example, in the context of cancer therapy, nanoparticles could be decorated with antibodies or peptides that bind to tumor-specific antigens.

Preclinical studies are needed to evaluate the feasibility of these approaches for this compound derivatives. These studies would involve formulating the compounds into various nanocarriers, such as liposomes or polymeric nanoparticles, and then assessing their pharmacokinetic properties and therapeutic efficacy in animal models of disease. wiley.comnih.gov

Computational Design and Optimization for Novel Biological Activities

Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are powerful tools for the rational design and optimization of new drug candidates. nih.gov These in silico approaches can be used to predict the biological activity of novel this compound derivatives and to guide their synthesis.

Molecular docking studies can provide insights into the binding interactions between the compounds and their target proteins, allowing for the design of new analogs with improved affinity and selectivity. nih.gov For example, by understanding the key residues involved in the binding of this compound to its target, researchers can rationally design modifications that enhance these interactions.

Computational approaches can also be used to explore the potential for this compound derivatives to interact with new biological targets. doi.org By screening virtual libraries of these compounds against a wide range of protein structures, it may be possible to identify novel biological activities and to repurpose these compounds for new therapeutic applications. This computational-driven approach can significantly accelerate the drug discovery process and reduce the need for extensive experimental screening.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-Anilino-2-thiouracil, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between thiourea derivatives and aniline-containing precursors under acidic or basic conditions. For example, in pyrimidine derivative synthesis, refluxing in ethanol with catalytic HCl or using microwave-assisted methods can improve reaction efficiency . Thin-layer chromatography (TLC) with chloroform/methanol (3:1) is recommended to monitor reaction progress and confirm product identity . Yield optimization requires careful control of stoichiometry, temperature, and solvent selection.

Q. Which analytical techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer : UV-Vis spectroscopy (λmax ~270–300 nm) and nuclear magnetic resonance (NMR) are critical. For NMR, focus on sulfur-related deshielding effects in <sup>1</sup>H-NMR (e.g., thiol protons at δ 3.5–4.5 ppm) and <sup>13</sup>C-NMR signals for the thiocarbonyl group (~170–180 ppm) . High-performance liquid chromatography (HPLC) with UV detection (>97% purity) is advised for quantifying impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for acute toxicity estimates and exposure limits. Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with water and consult medical advice, as thiouracil derivatives may exhibit sensitization potential . Store in airtight containers away from oxidizing agents.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiproliferative activity data for this compound derivatives across cancer cell lines?

  • Methodological Answer : Discrepancies may arise from variations in cell line specificity, assay protocols (e.g., MTT vs. SRB assays), or compound solubility. To address this:

  • Standardize assay conditions (e.g., incubation time, cell density).
  • Validate results using orthogonal methods (e.g., flow cytometry for apoptosis).
  • Compare IC50 values against positive controls (e.g., cisplatin) .
    • Cross-reference cytotoxicity data with structural analogs (e.g., 6-propyl-2-thiouracil) to identify substituent-dependent trends .

Q. What mechanistic studies are recommended to elucidate the biological targets of this compound in cancer models?

  • Methodological Answer : Employ proteomics (e.g., affinity purification-mass spectrometry) to identify binding partners. For enzymatic targets, use kinase inhibition assays or molecular docking simulations to predict interactions with thioredoxin reductase or thymidylate synthase . Validate hypotheses using siRNA knockdown or CRISPR-Cas9 gene editing in target-deficient cell lines.

Q. How should researchers design experiments to assess the stability and degradation pathways of this compound under physiological conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C.
  • Use LC-MS to identify degradation products (e.g., oxidation to disulfide derivatives).
  • Evaluate photostability under UV light to guide storage recommendations .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers address batch-to-batch variability in synthesized this compound during preclinical studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Characterize each batch using HPLC, NMR, and elemental analysis.
  • Use design-of-experiments (DoE) to identify critical process parameters (e.g., reaction time, purification steps) .
  • Document deviations in synthetic protocols to trace variability sources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Anilino-2-thiouracil
Reactant of Route 2
Reactant of Route 2
6-Anilino-2-thiouracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.